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Pyridoxal diphosphate - 68385-44-4

Pyridoxal diphosphate

Catalog Number: EVT-1538207
CAS Number: 68385-44-4
Molecular Formula: C8H11NO9P2
Molecular Weight: 327.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyridoxal diphosphate, also known as pyridoxal 5'-phosphate, is the active form of vitamin B6 and plays a crucial role as a coenzyme in various biochemical reactions. It is essential for the metabolism of amino acids, neurotransmitters, and lipids, and is involved in over 100 enzymatic reactions within the human body. Pyridoxal diphosphate is synthesized from pyridoxine (vitamin B6) through phosphorylation processes.

Source

Pyridoxal diphosphate is primarily obtained from dietary sources rich in vitamin B6, such as poultry, fish, potatoes, chickpeas, bananas, and fortified cereals. The body converts these dietary forms into pyridoxal diphosphate through a series of enzymatic reactions involving phosphorylation.

Classification

Pyridoxal diphosphate belongs to the class of organic compounds known as pyridine derivatives. It is classified as a coenzyme and is specifically categorized under vitamin B6 derivatives due to its role in enzymatic functions.

Synthesis Analysis

Methods

Two primary methods exist for synthesizing pyridoxal diphosphate: chemical synthesis and enzymatic synthesis.

Technical Details

  • The chemical synthesis method involves specific conditions such as temperature control (25-40 °C) and reaction time (8-12 hours) to optimize yield .
  • In contrast, the enzymatic method requires careful handling of enzymes and substrates to maintain activity and ensure high radiochemical purity .
Molecular Structure Analysis

Structure

Pyridoxal diphosphate has a complex molecular structure characterized by its pyridine ring with hydroxymethyl groups and two phosphate groups attached at the 5' position. The molecular formula is C8H10N2O7P2.

Data

  • Molecular Weight: Approximately 305.23 g/mol
  • Structural Features: The presence of two phosphate groups contributes to its functionality as a coenzyme by facilitating interactions with enzymes during catalytic processes.
Chemical Reactions Analysis

Reactions

Pyridoxal diphosphate participates in various biochemical reactions, primarily involving amino acid metabolism:

  1. Transamination Reactions: It acts as a coenzyme for transaminases, facilitating the transfer of amino groups between amino acids and α-keto acids.
  2. Decarboxylation Reactions: Pyridoxal diphosphate is involved in the decarboxylation of amino acids to produce neurotransmitters like serotonin and dopamine.
  3. Racemization Reactions: It aids in the conversion of L-amino acids to D-amino acids.

Technical Details

The mechanism typically involves the formation of a Schiff base intermediate between the enzyme's active site lysine residue and the aldehyde group of pyridoxal diphosphate, which then undergoes further transformations depending on the specific reaction type .

Mechanism of Action

Process

The mechanism of action for pyridoxal diphosphate involves several steps:

  1. Formation of Schiff Base: Upon binding to an enzyme, pyridoxal diphosphate forms a covalent bond with an amino acid substrate through its aldehyde group.
  2. Proton Transfer: This step facilitates the transfer of amino groups or other functional groups during enzymatic reactions.
  3. Release of Product: Following catalysis, the product is released, regenerating the active form of pyridoxal diphosphate for subsequent reactions.

Data

Kinetic studies have shown that enzymes utilizing pyridoxal diphosphate exhibit varying degrees of efficiency based on substrate concentration and environmental conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pyridoxal diphosphate typically appears as a yellow crystalline solid.
  • Solubility: It is soluble in water but less soluble in organic solvents.

Chemical Properties

  • Stability: Pyridoxal diphosphate is sensitive to light and heat, which can lead to degradation.
  • pH Sensitivity: Its stability is affected by pH; optimal activity occurs in slightly acidic to neutral conditions.

Relevant analytical techniques such as high-performance liquid chromatography have been employed to assess its concentration in biological samples .

Applications

Scientific Uses

Pyridoxal diphosphate has significant applications in various scientific fields:

  1. Biochemistry: It serves as a cofactor in numerous enzymatic reactions critical for amino acid metabolism.
  2. Clinical Diagnostics: Measurement of pyridoxal diphosphate levels can indicate vitamin B6 status in patients, aiding in diagnosing deficiencies or related disorders.
  3. Pharmaceutical Research: Investigations into drugs targeting pathways involving pyridoxal diphosphate can lead to novel therapeutic approaches for neurological disorders.
Introduction to Pyridoxal Phosphate

Historical Discovery and Nomenclature of Vitamin B6 Derivatives

The vitamin B₆ story began in 1934 with Paul György’s identification of a "rat acrodynia factor," later named pyridoxine. The phosphorylated derivative, pyridoxal 5′-phosphate (PLP), was discovered in 1942 by Esmond Snell during investigations of Streptococcus lactis growth requirements [6] [9]. Alexander Braunstein’s pioneering work in the mid-1930s revealed enzymatic transamination—a PLP-dependent process—transforming our understanding of amino acid interconversions [4].

Nomenclature evolved with structural elucidation:

  • Pyridoxine (PN): Alcohol form (hydroxymethyl group at C4')
  • Pyridoxal (PL): Aldehyde form (critical for Schiff base formation)
  • Pyridoxamine (PM): Aminomethyl form (amine group at C4')
  • Active coenzyme: Pyridoxal 5′-phosphate (PLP), systematically named (4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate [1] [7].

Table 1: Vitamin B₆ Vitamers and Their Roles

CompoundStructurePrimary Role
Pyridoxine (PN)C4'-hydroxymethylPrecursor, nutritional form
Pyridoxal (PL)C4'-aldehydeDirect precursor to PLP
Pyridoxamine (PM)C4'-aminomethylTransamination intermediate
Pyridoxal phosphate (PLP)PL phosphorylated at C5'Catalytically active coenzyme

Biological Significance of PLP as a Universal Coenzyme

PLP’s catalytic prowess stems from its ability to stabilize diverse reaction intermediates through covalent substrate binding and electron delocalization.

Core mechanistic features:

  • Schiff Base Formation: PLP’s aldehyde group condenses with substrate α-amino groups, forming an "external aldimine" linkage.
  • Electron Sink: The extended π-conjugated system (pyridine ring → aldimine) delocalizes electrons from the substrate’s α-carbon, weakening bonds to substituents (Cα–H, Cα–COOH, Cα–R) [1] [5].
  • Quinonoid Intermediate: Deprotonation generates a resonance-stabilized carbanion critical for bond cleavage/rearrangement [5].

Table 2: Major Reaction Classes Catalyzed by PLP-Dependent Enzymes

Reaction TypeBond CleavedExample EnzymeBiological Product
TransaminationCα–HAspartate aminotransferaseα-keto acids/amino acids
DecarboxylationCα–COOHGlutamate decarboxylaseGABA (neurotransmitter)
RacemizationCα–HAlanine racemaseD-amino acids (peptidoglycan)
β/γ-Elimination/ReplacementCβ–S/Cγ–SCystathionine β-lyaseCysteine (sulfur metabolism)

Physiological roles of PLP-dependent processes:

  • Neurotransmitter Synthesis: Conversion of glutamate to GABA (decarboxylation), tryptophan to serotonin (decarboxylation), and histidine to histamine [1] [7].
  • Heme Biosynthesis: δ-Aminolevulinic acid (ALA) synthesis via ALA synthase (ALAS) condensing glycine and succinyl-CoA [8].
  • Gluconeogenesis: Alanine transamination provides pyruvate for glucose synthesis.
  • One-Carbon Metabolism: Serine hydroxymethyltransferase (SHMT) generates methylenetetrahydrofolate [9].

Scope of PLP-Dependent Enzymes Across Domains of Life

PLP-dependent enzymes are classified into seven structural folds based on topology, with catalytic versatility cutting across taxonomic boundaries.

Fold-type diversity:

  • Fold Type I (Aspartate Aminotransferase Family): Homodimers catalyzing transamination (e.g., mitochondrial/soluble AST).
  • Fold Type II (Tryptophan Synthase β-family): β-elimination/replacement reactions; often feature αβ heterocomplexes.
  • Fold Type III (AlanineracemaseFamily): α/β-barrel enzymes facilitating racemization/decarboxylation.
  • Fold Type IV (D-Amino Acid Aminotransferase): Unique substrate specificity for D-amino acids.
  • Fold Type V (Glycogen Phosphorylase): Phosphorylase-specific; PLP phosphate participates in phosphorolysis.
  • Fold Types VI & VII (Aminomutases): Radical-based rearrangements (e.g., lysine 2,3-aminomutase) [8].

Table 3: Distribution of PLP-Dependent Enzyme Folds

Fold TypeRepresentative EnzymeReactionDomain Prevalence
IAspartate aminotransferaseTransaminationBacteria, Archaea, Eukarya
IITryptophan synthase β-subunitβ-replacementPrimarily Bacteria
IIIAlanine racemaseRacemizationBacteria, Eukarya
IVD-alanine aminotransferaseTransaminationBacteria
VGlycogen phosphorylaseGlycogen phosphorolysisEukarya
VILysine 5,6-aminomutaseRadical isomerizationBacteria, Archaea
VIILysine 2,3-aminomutaseRadical isomerizationBacteria

Evolutionary and functional adaptations:

  • Integration into Megasynthetases: Bacterial natural product assembly lines (e.g., nonribosomal peptide synthetases, NRPS) incorporate PLP domains for chain tailoring. Example: Mycosubtilin biosynthesis features an aminotransferase domain inserting amines into polyketide backbones [2].
  • Allosteric Regulation: Human ALAS2 (Fold Type I) is autoinhibited by its C-terminal extension blocking the active site loop—mutations cause porphyria [8].
  • Evolutionary Convergence: CPASS (Comparison of Protein Active Site Structures) analysis confirms PLP enzymes diverged early in evolution (last universal common ancestor) yet converged mechanistically via active-site geometric conservation [3].

Taxonomic ubiquity:

  • Bacteria: PLP enzymes in cell wall synthesis (D-amino acid racemases), antibiotic production (e.g., serine decarboxylation in prodigiosin biosynthesis) [2].
  • Archaea: Methanogenesis-associated aminotransferases.
  • Eukarya: Neurotransmitter synthesis (GAD67), heme biosynthesis (ALAS), and detoxification (kynureninase) [1] [7].

Table 4: Key PLP-Dependent Enzymes in Human Metabolism

EnzymeReactionMetabolic Pathway
Cystathionine β-synthaseHomocysteine + serine → cystathionineMethionine/cysteine metabolism
Serine racemaseL-serine → D-serineNMDA receptor modulation
Glutamate decarboxylaseGlutamate → GABAInhibitory neurotransmission
Ornithine decarboxylaseOrnithine → putrescinePolyamine biosynthesis
5-Aminolevulinate synthaseGlycine + succinyl-CoA → δ-aminolevulinateHeme biosynthesis

Concluding InsightsPyridoxal phosphate exemplifies nature’s ingenuity in coenzyme design—a single molecule enabling >140 distinct enzymatic reactions through adaptable chemistry and evolutionary diversification. From Braunstein’s transaminases to modern allosteric megasynthetases, PLP-dependent enzymes remain indispensable to life’s chemical infrastructure. Future research will likely reveal new folds, regulatory mechanisms, and biotechnological applications harnessing this remarkable cofactor.

Properties

CAS Number

68385-44-4

Product Name

Pyridoxal diphosphate

IUPAC Name

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl phosphono hydrogen phosphate

Molecular Formula

C8H11NO9P2

Molecular Weight

327.12 g/mol

InChI

InChI=1S/C8H11NO9P2/c1-5-8(11)7(3-10)6(2-9-5)4-17-20(15,16)18-19(12,13)14/h2-3,11H,4H2,1H3,(H,15,16)(H2,12,13,14)

InChI Key

BLPOUZDLIYAHLN-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)O

Synonyms

pyridoxal diphosphate
pyridoxal pyrophosphate

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)O

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